Cas no 1805146-09-1 (Ethyl 2-(difluoromethyl)-4-iodo-6-nitropyridine-3-acetate)

Ethyl 2-(difluoromethyl)-4-iodo-6-nitropyridine-3-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-(difluoromethyl)-4-iodo-6-nitropyridine-3-acetate
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- インチ: 1S/C10H9F2IN2O4/c1-2-19-8(16)3-5-6(13)4-7(15(17)18)14-9(5)10(11)12/h4,10H,2-3H2,1H3
- InChIKey: UTIXEJTXWMHYCV-UHFFFAOYSA-N
- SMILES: IC1C=C([N+](=O)[O-])N=C(C(F)F)C=1CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 19
- 回転可能化学結合数: 5
- 複雑さ: 340
- トポロジー分子極性表面積: 85
- XLogP3: 2.5
Ethyl 2-(difluoromethyl)-4-iodo-6-nitropyridine-3-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029021644-500mg |
Ethyl 2-(difluoromethyl)-4-iodo-6-nitropyridine-3-acetate |
1805146-09-1 | 95% | 500mg |
$1,735.55 | 2022-04-01 | |
Alichem | A029021644-250mg |
Ethyl 2-(difluoromethyl)-4-iodo-6-nitropyridine-3-acetate |
1805146-09-1 | 95% | 250mg |
$940.80 | 2022-04-01 | |
Alichem | A029021644-1g |
Ethyl 2-(difluoromethyl)-4-iodo-6-nitropyridine-3-acetate |
1805146-09-1 | 95% | 1g |
$3,039.75 | 2022-04-01 |
Ethyl 2-(difluoromethyl)-4-iodo-6-nitropyridine-3-acetate 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
Ethyl 2-(difluoromethyl)-4-iodo-6-nitropyridine-3-acetateに関する追加情報
Recent Advances in the Application of Ethyl 2-(difluoromethyl)-4-iodo-6-nitropyridine-3-acetate (CAS: 1805146-09-1) in Chemical Biology and Pharmaceutical Research
Ethyl 2-(difluoromethyl)-4-iodo-6-nitropyridine-3-acetate (CAS: 1805146-09-1) is a highly specialized chemical compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its unique difluoromethyl and nitro-substituted pyridine core, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The presence of the iodine substituent at the 4-position makes it a valuable precursor for further functionalization via cross-coupling reactions, which are pivotal in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of Ethyl 2-(difluoromethyl)-4-iodo-6-nitropyridine-3-acetate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized this compound as a key building block to introduce the difluoromethyl group, which enhanced the metabolic stability of the resulting inhibitors. The study reported a significant improvement in the pharmacokinetic profiles of the inhibitors, underscoring the compound's utility in optimizing drug candidates. Furthermore, the nitro group was found to facilitate subsequent transformations, enabling the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.
In addition to its applications in kinase inhibitor development, Ethyl 2-(difluoromethyl)-4-iodo-6-nitropyridine-3-acetate has been investigated for its antimicrobial properties. A recent preprint on BioRxiv described its incorporation into a series of nitroaromatic compounds designed to target bacterial nitroreductases. The difluoromethyl group was shown to modulate the redox potential of the compound, thereby influencing its interaction with bacterial enzymes. Preliminary results indicated potent activity against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as a scaffold for novel antibiotics.
The synthetic accessibility of Ethyl 2-(difluoromethyl)-4-iodo-6-nitropyridine-3-acetate has also been a focus of recent research. A 2024 paper in Organic Letters detailed an optimized two-step synthesis route starting from commercially available 2-chloro-6-nitropyridine. The protocol features a palladium-catalyzed iodination followed by a difluoromethylation step, achieving an overall yield of 65%. This advancement addresses previous challenges associated with the scalability of the compound, making it more accessible for industrial applications. The authors emphasized the reproducibility of the method, which is critical for its adoption in large-scale pharmaceutical production.
Looking ahead, the unique structural features of Ethyl 2-(difluoromethyl)-4-iodo-6-nitropyridine-3-acetate continue to inspire innovative applications. Ongoing research is exploring its use in photoaffinity labeling for target identification in chemical proteomics, leveraging the nitro group as a potential photoreactive moiety. As the compound's versatility becomes increasingly evident, it is poised to play a pivotal role in advancing drug discovery and chemical biology. Future studies are expected to further elucidate its mechanisms of action and expand its therapeutic potential.
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